

exploring the crystal structure of Salicylaldehyde benzoyl hydrazone

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Compound of Interest

Compound Name: *Salicylaldehyde benzoyl hydrazone*

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An In-depth Technical Guide to the Crystal Structure of **Salicylaldehyde Benzoyl Hydrazone**

Introduction

Salicylaldehyde benzoyl hydrazone (SBH) is a Schiff base compound renowned for its significant biological activities and potent metal-chelating properties.^[1] Its molecular framework allows it to act as a versatile ligand, forming stable complexes with various transition metal ions, which underpins its application in areas ranging from chemical sensing to medicinal chemistry.^{[1][2]} Derivatives of SBH have demonstrated considerable potential as anticancer, anti-inflammatory, and neuroprotective agents.^{[1][3][4]}

A thorough understanding of the three-dimensional arrangement of atoms and intermolecular interactions within the crystalline state is paramount for rational drug design and the development of new materials.^[5] X-ray crystallography provides the most definitive method for elucidating this structure, offering precise data on bond lengths, bond angles, and packing arrangements.^[5] This guide provides a comprehensive overview of the synthesis, experimental protocols, and detailed crystal structure analysis of **Salicylaldehyde benzoyl hydrazone**.

Experimental Protocols

Synthesis of Salicylaldehyde Benzoyl Hydrazone

The synthesis of **Salicylaldehyde benzoyl hydrazone** is typically achieved through a Schiff base condensation reaction between benzoic acid hydrazide and salicylaldehyde.^{[1][6]}

Procedure:

- Benzoic acid hydrazide (10 mmol) is dissolved in 60 ml of 50% ethanol.
- A separate solution of salicylaldehyde (10 mmol) in 5 ml of ethanol, containing 0.1 g of acetic acid, is prepared.
- The salicylaldehyde solution is added to the hydrazide solution with continuous stirring. A milky precipitate typically appears within 5 minutes.
- The mixture is then heated on a steam bath for 30 minutes.
- An additional 12 ml of ethanol is added to the heated mixture until the precipitate completely dissolves.
- The clear solution is subsequently cooled to room temperature, allowing for the formation of the crystalline product.
- The resulting pale yellow, needle-like crystals are collected. The reported yield for this method is approximately 76%.^[6]

Crystallization for X-ray Analysis

Obtaining single crystals of sufficient quality is a critical prerequisite for X-ray diffraction analysis.^[5]

Procedure:

- The crude product from the synthesis is purified by recrystallization from 80% ethanol.^[6]
- Single crystals suitable for X-ray analysis are grown under isostatic conditions at a constant temperature of 298 K (25 °C).^[6]

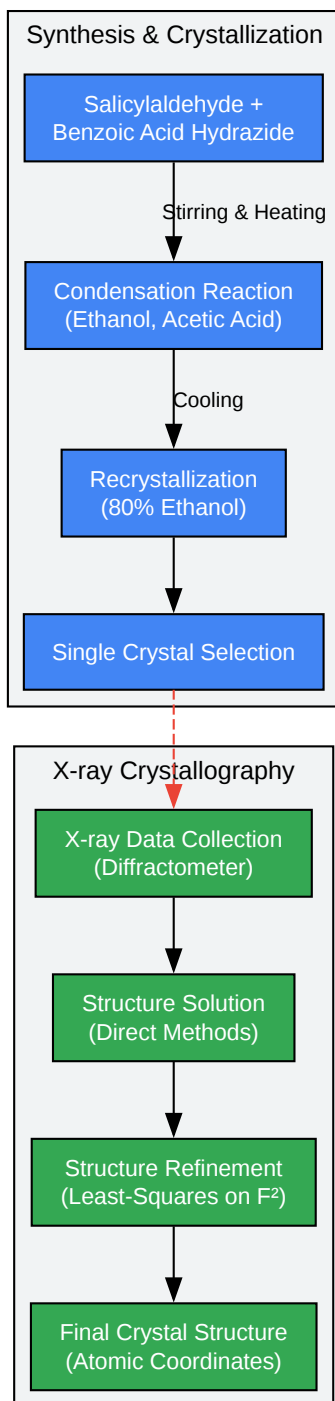
X-ray Data Collection and Structure Refinement

The determination of the crystal structure involves collecting diffraction data from a single crystal and subsequently solving and refining the structural model.^[7]

Workflow:

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern of X-rays (typically Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$).^[6]^[7] Data collection is performed at a controlled temperature, often 298 K.^[6]
- **Structure Solution:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods (e.g., with software like SHELXS).^[7]
- **Structure Refinement:** The initial model is refined against the experimental data using full-matrix least-squares methods on F^2 . This iterative process adjusts atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.^[7]

Experimental Workflow for Crystal Structure Determination

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Workflow from synthesis to final crystal structure.

Data Presentation

The crystallographic data provides a quantitative description of the crystal lattice and the arrangement of molecules within it.

Table 1: Crystal Data and Structure Refinement Details for Salicylaldehyde Benzoyl Hydrazone

| Parameter | Value |
|--|---|
| Chemical Formula | C ₁₄ H ₁₂ N ₂ O ₂ |
| Formula Weight | 240.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /n |
| a (Å) | 15.358 (4) |
| b (Å) | 7.304 (3) |
| c (Å) | 17.442 (4) |
| β (°) | 101.00 (2) |
| Volume (Å ³) | 1921 |
| Temperature (K) | 298 (1) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) | 1.30 Mg/m ³ |
| Density (measured) | 1.31 Mg/m ³ |
| Reflections collected | 3546 |
| Unique reflections | 3371 |
| Final R index [I > 3σ(I)] | 0.083 |
| Data sourced from Lyubchova et al. (1995). [6] | |

Table 2: Selected Bond Lengths for Salicylaldehyde Benzoyl Hydrazone

| Bond | Length (Å) |
|---|------------|
| C(7)=O(1) | 1.221 (7) |
| C(8)=N(2) | 1.277 (7) |
| N(1)-C(7) | 1.348 (8) |
| Data sourced from Lyubchova et al. (1995).[6] | |

Structural Analysis

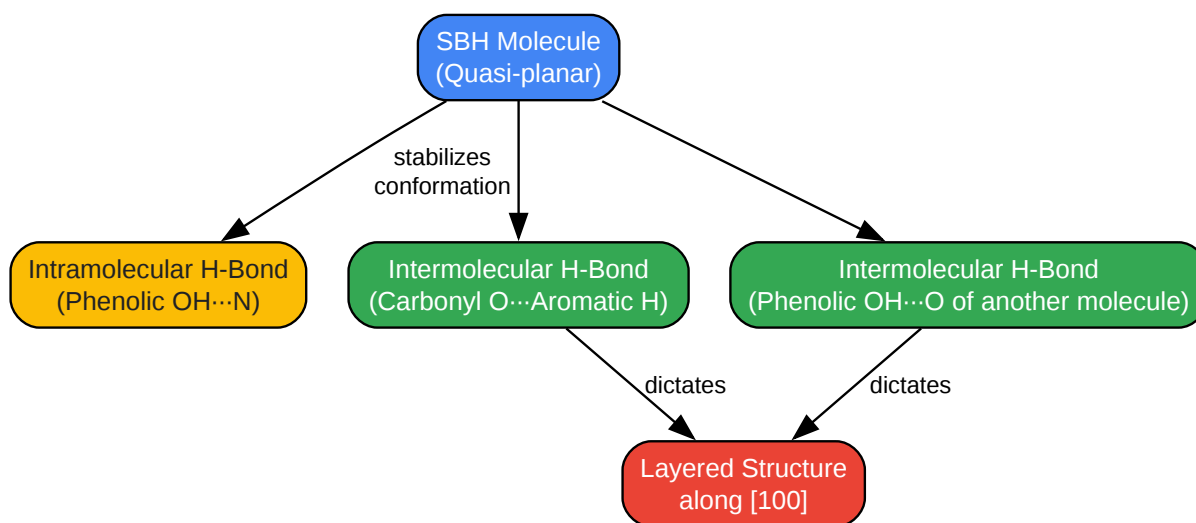
Molecular Conformation

The crystal structure of **Salicylaldehyde benzoyl hydrazone** reveals a molecular skeleton that is nearly coplanar.[6] The central chain of atoms, C(9)–C(8)=N(2)–N(1)–C(7)=O(1), exhibits localized double bonds, confirming the imine-keto tautomeric form in the solid state.[6] The molecule adopts an E configuration with respect to the C(8)=N(2) double bond.[6]

A notable feature is the dihedral angle of 23.61° between the benzoyl ring and the central chain, which arises to alleviate steric hindrance between hydrogen atoms on the respective rings.[6] The phenolic ring, however, maintains coplanarity with the central hydrazone bridge.[6]

Intermolecular Interactions and Crystal Packing

The packing of SBH molecules in the crystal lattice is primarily dictated by a network of hydrogen bonds.[6] An intramolecular hydrogen bond exists between the phenolic hydroxyl group and the azomethine nitrogen atom [H(20)⋯N(2)].[6] Furthermore, intermolecular hydrogen bonds link the molecules into layers that extend along the direction.[6] These interactions involve the carbonyl oxygen atom O(1) and an aromatic proton H(14), as well as the phenolic OH group participating in an intermolecular bond [O(2)⋯H(21)].[6]



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Key interactions governing the SBH crystal structure.

Conclusion

The crystallographic characterization of **Salicylaldehyde benzoyl hydrazone** provides critical insights into its molecular geometry and solid-state organization. The structure is defined by a nearly planar conformation, an E configuration across the imine bond, and a distinct keto-amine tautomeric form. The crystal packing is stabilized by a combination of intra- and intermolecular hydrogen bonds, which assemble the molecules into well-defined layers. This detailed structural knowledge is invaluable for understanding its chemical properties and serves as a foundational blueprint for the design of novel derivatives with tailored biological and material science applications.

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References

- 1. Salicylaldehyde Benzoyl Hydrazone|CAS 3232-37-9|RUO [benchchem.com]

- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
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